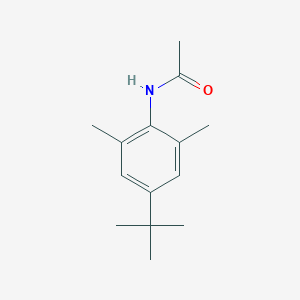
1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine, also known as CFPP, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
作用機序
The exact mechanism of action of 1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various signaling pathways in the body. 1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine also inhibits the activity of phosphodiesterase-4 (PDE-4), an enzyme that plays a role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine has also been shown to reduce the levels of prostaglandin E2 (PGE2), a mediator of inflammation. In addition, 1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine has been shown to induce apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine has several advantages for laboratory experiments. It is relatively easy to synthesize and has high purity. 1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine also exhibits good solubility in water, which makes it easy to prepare solutions for testing. However, 1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine has some limitations for laboratory experiments. It is not stable in acidic conditions and can decompose over time. 1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine also has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on 1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine. One area of interest is the development of new drug formulations that can improve its bioavailability and stability. Another area of interest is the investigation of 1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine's potential use in the treatment of neurological disorders. Additionally, further research is needed to elucidate the exact mechanism of action of 1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine and its potential use in cancer therapy.
In conclusion, 1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine is a novel compound that has potential therapeutic applications. Its unique chemical structure and ability to modulate various signaling pathways make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.
合成法
The synthesis of 1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine involves a multi-step process that begins with the reaction between 3-chloro-2-methyl aniline and 3-fluorobenzoyl chloride. This reaction yields the intermediate compound, 1-(3-chloro-2-methylphenyl)-3-fluorobenzoyl chloride, which is then reacted with piperazine to form 1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine.
科学的研究の応用
1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anti-inflammatory, analgesic, and anti-tumor properties. 1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
製品名 |
1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine |
|---|---|
分子式 |
C18H18ClFN2O |
分子量 |
332.8 g/mol |
IUPAC名 |
[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C18H18ClFN2O/c1-13-16(19)6-3-7-17(13)21-8-10-22(11-9-21)18(23)14-4-2-5-15(20)12-14/h2-7,12H,8-11H2,1H3 |
InChIキー |
YIVKXYNZXJKTDH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
正規SMILES |
CC1=C(C=CC=C1Cl)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



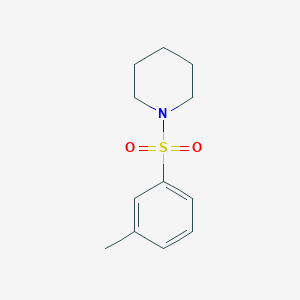

![Ethyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B263390.png)
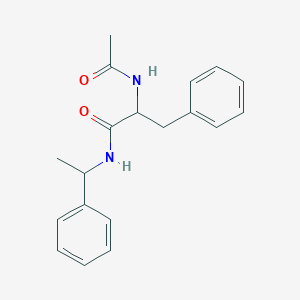
![N-[2-(4-Chlorophenoxy)ethyl]acetamide](/img/structure/B263394.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxybutanamide](/img/structure/B263396.png)
![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B263407.png)
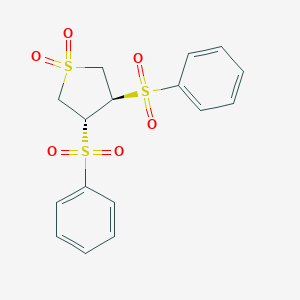
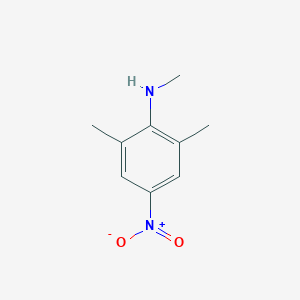
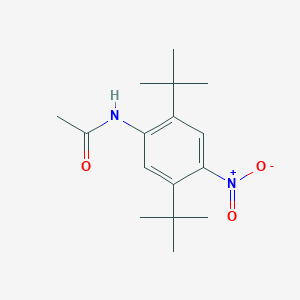
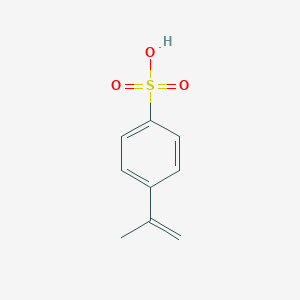
![2-[6-(2-Oxo-2-phenylethyl)-2-piperidinyl]-1-phenylethanone](/img/structure/B263431.png)
